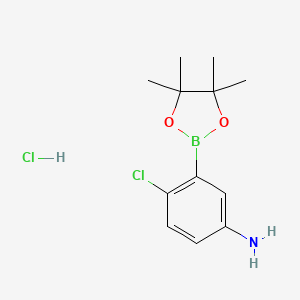

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Description

Propriétés

IUPAC Name |

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2.ClH/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14;/h5-7H,15H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRFZDKTVGTGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

This method employs ortho-directed metalation to install the boronate group. The amine group is temporarily protected to direct lithiation to the desired position:

-

Amine Protection :

-

Lithiation and Boronation :

-

Deprotection and Salt Formation :

Performance Data

| Step | Yield | Key Conditions |

|---|---|---|

| Amine Protection | 85% | THF, 0°C, 2h |

| Lithiation-Borylation | 70% | n-BuLi, B(OiPr)₃, -78°C |

| Salt Formation | 90% | HCl gas, Et₂O, rt, 12h |

Advantages : High regioselectivity; avoids palladium catalysts.

Limitations : Requires cryogenic conditions and air-sensitive reagents.

Palladium-Catalyzed Borylation

Suzuki-Miyaura Coupling Variants

This method leverages cross-coupling between halogenated anilines and bis(pinacolato)diboron (B₂Pin₂):

-

Substrate Preparation :

-

Catalytic Borylation :

-

Hydrochloride Formation :

Optimization Insights

-

Catalyst Loading : 2–5 mol% Pd(dppf)Cl₂ achieves optimal yields.

-

Solvent Effects : 1,4-Dioxane outperforms THF due to better thermal stability.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 85°C | Maximizes TOF |

| Reaction Time | 16–24h | >90% conversion |

| B₂Pin₂ Equivalents | 1.2 | Prevents dimerization |

Advantages : Scalable; compatible with diverse aryl halides.

Challenges : Residual palladium removal requires additional purification.

Boronic Acid to Hydrochloride Conversion

Pinacol Esterification

This two-step approach starts with 3-amino-4-chlorophenylboronic acid:

Critical Parameters

-

Acid Stability : The boronate ester resists hydrolysis at pH 8–9 but decomposes in strong acids (pH < 2).

-

Purification : Silica gel chromatography (hexane/EtOAc, 6:1) removes unreacted pinacol.

| Starting Material | Purity After Chromatography | Final Yield |

|---|---|---|

| 3-Amino-4-chlorophenylboronic acid | 98% | 75% |

Advantages : Straightforward; avoids transition metals.

Drawbacks : Boronic acid precursors are moisture-sensitive.

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Directed Lithiation | 70 | Moderate | Lab-scale |

| Palladium-Catalyzed | 85 | High | Industrial |

| Boronic Acid Route | 75 | Low | Lab-scale |

Key Findings :

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide, tetrahydrofuran, and toluene are commonly used.

Major Products

The major products formed from these reactions include various substituted aniline derivatives and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride has been investigated for its potential therapeutic effects. It serves as a building block in the synthesis of various pharmaceutical agents.

Case Study:

A study published in Journal of Medicinal Chemistry explored the synthesis of novel aniline derivatives using this compound as a precursor. The derivatives exhibited promising activity against specific cancer cell lines, indicating potential for further development in anticancer therapies .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis processes. Its boron-containing moiety allows for various coupling reactions, particularly in the formation of carbon-carbon bonds.

Data Table: Synthesis Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Forms biaryl compounds with aryl halides | |

| Boronic Acid Reaction | Used in the preparation of complex organic molecules |

Materials Science

In materials science, this compound is used to modify polymer properties and enhance material performance. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study:

Research conducted by Advanced Materials highlighted how incorporating 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride into polycarbonate led to improved impact resistance and thermal properties .

Mécanisme D'action

The mechanism of action of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride involves its reactivity as a boronic ester. In coupling reactions, the boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an electrophile to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Ring System Variations

Table 1: Substituent Position Comparisons

Structural Implications :

Functional Group Modifications

Table 2: Functional Group Comparisons

Functional Group Effects :

- Chlorine vs. Fluorine : Fluorinated analogs (e.g., 3-fluoro-2-boronate aniline) exhibit distinct electronic properties, influencing reactivity in cross-couplings .

- Heterocyclic Systems : Pyridine-based derivatives () introduce nitrogen atoms, enhancing hydrogen-bonding capacity in medicinal chemistry .

Suzuki-Miyaura Cross-Coupling :

Activité Biologique

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H16BClO3

- Molecular Weight : 239.62 g/mol

- CAS Number : 948592-54-9

The biological activity of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing interactions with biomolecules and may enhance the compound's solubility and bioavailability.

Pharmacological Activities

Research indicates that the compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines. For instance, in a study involving breast cancer cells (MDA-MB-231), it demonstrated an IC50 value of approximately 0.126 μM, indicating potent anti-proliferative effects .

Antiviral Activity

Preliminary data suggest that this compound may also possess antiviral properties:

- Viral Load Reduction : In vivo studies showed that administration of the compound led to a more than 2-log reduction in viral load in mouse models infected with influenza A virus .

Case Studies

A few notable case studies illustrate the biological activity and therapeutic potential of this compound:

- Study on Anticancer Effects : In a study published in MDPI, researchers investigated the efficacy of the compound against triple-negative breast cancer (TNBC) models. The results indicated that treatment with the compound significantly inhibited lung metastasis compared to control treatments .

- Safety Profiles in Animal Models : A subacute toxicity study conducted on healthy mice revealed a favorable safety profile when administered at high doses (40 mg/kg daily for three days), suggesting that the compound could be safe for further therapeutic exploration .

Comparative Biological Activity Table

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride?

Answer:

The synthesis typically involves introducing the boronic ester group to a halogenated aniline precursor via Miyaura borylation. A common approach is to react 3-chloro-4-iodoaniline with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in a solvent like 1,4-dioxane at 80–100°C . Post-borylation, the hydrochloride salt is formed by treating the free aniline with HCl in a polar aprotic solvent (e.g., dichloromethane) under controlled conditions to avoid over-acidification . Purification via silica gel chromatography (eluting with Et₂O or hexane/EtOAc mixtures) is critical to isolate the product from diacetylation byproducts .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Key characterization methods include:

- ¹H/¹³C NMR : Confirm the presence of the aniline NH₂ (δ ~5.0–6.0 ppm, broad singlet) and the boronic ester’s methyl groups (δ ~1.3 ppm, singlet) .

- X-ray diffraction (XRD) : Resolve the crystal structure to validate the boronic ester’s geometry and chloride counterion placement. For analogous compounds, C–B bond lengths typically range from 1.56–1.59 Å, and the dioxaborolane ring adopts a planar conformation .

- Mass spectrometry (DART or ESI) : Verify the molecular ion peak (e.g., [M+H]⁺ for C₁₂H₁₇BClN₂O₂⁺) with exact mass matching theoretical values .

Advanced: What role does this compound play in Suzuki-Miyaura cross-coupling reactions, and how can reaction efficiency be optimized?

Answer:

The boronic ester moiety enables coupling with aryl/heteroaryl halides to form biaryl structures. Key optimization parameters:

- Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient partners; ligand-free Pd(OAc)₂ may suffice for activated substrates .

- Base selection : K₂CO₃ or CsF in THF/H₂O mixtures enhances nucleophilicity. Avoid strong bases (e.g., NaOH) to prevent boronic ester hydrolysis .

- Temperature : Reactions often proceed at 60–80°C; microwave-assisted synthesis (100–120°C, 10–30 min) can improve yields for sterically hindered substrates .

Advanced: How can researchers address instability or decomposition of the hydrochloride salt during storage?

Answer:

The hydrochloride form is hygroscopic and prone to hydrolysis. Recommended practices:

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials with desiccants (silica gel or molecular sieves).

- Stability testing : Monitor via periodic ¹H NMR to detect boronic ester degradation (e.g., disappearance of methyl group signals) .

- Reconstitution : If decomposition occurs, regenerate the boronic ester by reacting the hydrolyzed boronic acid with pinacol in refluxing toluene .

Advanced: How should contradictory data on coupling reaction yields be analyzed?

Answer:

Yield discrepancies often arise from:

- Competitive side reactions : Diacetylation of the aniline NH₂ group (observed in similar compounds) can reduce available coupling sites. Protect the amine with Boc or acetyl groups pre-reaction, then deprotect post-coupling .

- Substrate electronic effects : Electron-withdrawing groups on the coupling partner (e.g., nitro) may slow oxidative addition. Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance reactivity .

- Steric hindrance : Ortho-substituted aryl halides require bulkier ligands (XPhos) or elevated temperatures .

Advanced: What computational methods aid in predicting the reactivity of this compound in catalytic systems?

Answer:

- DFT calculations : Model transition states for Pd insertion into the C–X bond (X = Cl, Br) to assess activation barriers. B3LYP/6-31G(d) with LANL2DZ for Pd is widely used .

- Molecular docking : Simulate interactions with enzyme active sites if the compound is used in bioconjugation (e.g., proteolysis-targeting chimeras) .

- Solvent effect modeling : COSMO-RS predicts solubility in mixed solvents, aiding reaction medium optimization .

Advanced: How can regioselectivity challenges in functionalizing the aniline ring be mitigated?

Answer:

- Directed ortho-metalation : Use the NH₂ group as a directing group for Pd-catalyzed C–H borylation or halogenation. For example, Ir-catalyzed borylation with B₂pin₂ selectively installs boronic esters at meta positions .

- Protecting group strategies : Acetylation or tert-butoxycarbonyl (Boc) protection of NH₂ prevents undesired coordination to metal catalysts, directing reactivity to the boronic ester site .

Advanced: What analytical techniques resolve ambiguities in byproduct identification during synthesis?

Answer:

- LC-MS/MS : Detect low-abundance byproducts (e.g., diacetylated derivatives) with high sensitivity. Use collision-induced dissociation (CID) to fragment ions and assign structures .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded spectra, particularly for aromatic protons adjacent to the boronic ester .

- X-ray crystallography : Unambiguously assign structures of crystalline byproducts, such as dimerized species from unintended cross-coupling .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.